6-Methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one
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Description
6-Methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Biological Activity
6-Methyl-2-(pent-4-yn-1-yl)pyrimidin-4(1H)-one is a pyrimidine derivative notable for its unique structural features, including a methyl group at the 6-position and a pent-4-yn-1-yl substituent at the 2-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.
The molecular formula of this compound is C10H13N3O, with a molecular weight of approximately 165.20 g/mol. Its structure allows it to interact with various biological systems, potentially leading to therapeutic effects.
Biological Activity Overview
Preliminary research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Initial studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
- Enzyme Inhibition : The compound's unique structure facilitates binding with specific enzymes, which could lead to therapeutic applications in diseases involving enzyme dysregulation.
Table 1: Comparison of Biological Activities
Activity Type | Description | Potential Applications |
---|---|---|
Antimicrobial | Inhibits growth of bacteria and fungi | Treatment of infections |
Enzyme Inhibition | Binds to specific enzymes | Therapeutic targets in metabolic disorders |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with cellular targets through:
- Binding Affinity : The compound's structural features allow it to bind effectively with various receptors and enzymes.
- Structural Similarity : Compounds with similar structures have shown varying degrees of biological activity, suggesting a potential for this compound to exhibit similar effects.
Case Studies
A study on related pyrimidine derivatives indicated that modifications in the alkyne chain significantly affected antimicrobial potency. For instance, derivatives with longer alkyne chains demonstrated enhanced activity against specific bacterial strains compared to those with shorter chains . This suggests that further research into the structure–activity relationship (SAR) of this compound could yield valuable insights into optimizing its biological efficacy.
Future Research Directions
To fully understand the biological activity of this compound, future studies should focus on:
- In Vivo Studies : Conducting animal model experiments to evaluate the therapeutic potential and safety profile.
- Mechanistic Studies : Elucidating the precise mechanisms through which the compound interacts with biological targets.
- Comparative Analysis : Investigating related compounds to identify structural features that enhance or diminish biological activity.
Properties
CAS No. |
88499-81-4 |
---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-methyl-2-pent-4-ynyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H12N2O/c1-3-4-5-6-9-11-8(2)7-10(13)12-9/h1,7H,4-6H2,2H3,(H,11,12,13) |
InChI Key |
MHHQLXDLBPCBHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)CCCC#C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.